

Technical Monograph: Dimethoxytin (Tin(II) Methoxide)

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Compound of Interest

Compound Name: *Dimethoxytin*
CAS No.: *14794-99-1*
Cat. No.: *B085004*

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CAS 14794-99-1 | Molecular Formula: $\text{Sn}(\text{OCH}_3)_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

Executive Summary

Dimethoxytin (Tin(II) Methoxide) represents a critical class of stannous alkoxides characterized by the presence of a stereo-active lone pair on the tin atom.[\[3\]](#) Unlike its tetravalent counterparts, Sn(II) methoxide exhibits a polymeric solid-state structure due to the tendency of the tin center to satisfy its coordination unsaturation via bridging methoxide ligands.[\[3\]](#)

This guide serves as a technical blueprint for researchers utilizing CAS 14794-99-1 as a high-purity precursor in Atomic Layer Deposition (ALD) for p-type semiconductor oxides (SnO) and as a single-site initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide, ϵ -caprolactone).[\[3\]](#)

Part 1: Chemical Identity & Structural Dynamics[\[3\]](#)

The Stereo-Active Lone Pair

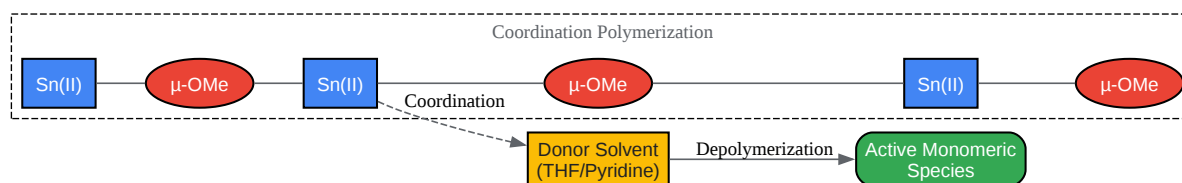
The reactivity of **Dimethoxytin** is governed by the

lone pair on the Sn(II) center.[3] This lone pair is not inert; it occupies a spatial volume that distorts the coordination geometry (typically pseudo-trigonal bipyramidal or pyramidal), making the metal center highly amphoteric—acting as both a Lewis acid (accepting electron density into empty p-orbitals) and a weak Lewis base.[3]

Polymeric Nature

While often represented as the monomer

, the compound exists as an infinite coordination polymer in the solid state.[3] This aggregation renders it insoluble in non-polar solvents and significantly impacts its handling.[3] The methoxide oxygen atoms bridge adjacent tin centers, forming a lattice that must be "cracked" (depolymerized) by coordinating solvents or substrates to become catalytically active.[3]



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Figure 1: Depolymerization logic of Tin(II) Methoxide.[3] The bridging methoxide (μ -OMe) bonds are cleaved by donor solvents to generate the active catalytic species.[3]

Part 2: Physicochemical Properties[3][4]

The following data aggregates experimental values relevant for process engineering and synthesis planning.

Property	Value/Description	Technical Note
Appearance	White to off-white amorphous powder	Yellowing indicates oxidation to Sn(IV).[3]
Molecular Weight	180.78 g/mol	Monomeric basis.[3]
Melting Point	>240°C (Decomposes)	Does not melt congruently; undergoes thermal decomposition to SnO.[3]
Solubility	Insoluble in hydrocarbons; Reacts with alcohols	Soluble in donor solvents (THF, Pyridine) via adduct formation.[3]
Hydrolysis	Extremely Fast	
Density	~3.6 g/cm ³ (Bulk)	Estimated based on SnO content.[3]
Purity Grade	>99.9% (Metals Basis)	Critical for ALD applications to prevent halide contamination. [3]

Part 3: Synthesis & Purification Protocols

Expert Insight: For electronic-grade applications (ALD), the standard salt metathesis route (

) is insufficient due to persistent chloride contamination.[3] The Amide Transamination Route is the gold standard for high-purity synthesis.[3]

Protocol: Amide Transamination (Halide-Free)

This method utilizes Tin(II) bis(trimethylsilylamide) to generate the methoxide, releasing volatile amine byproducts that are easily removed under vacuum.[3]

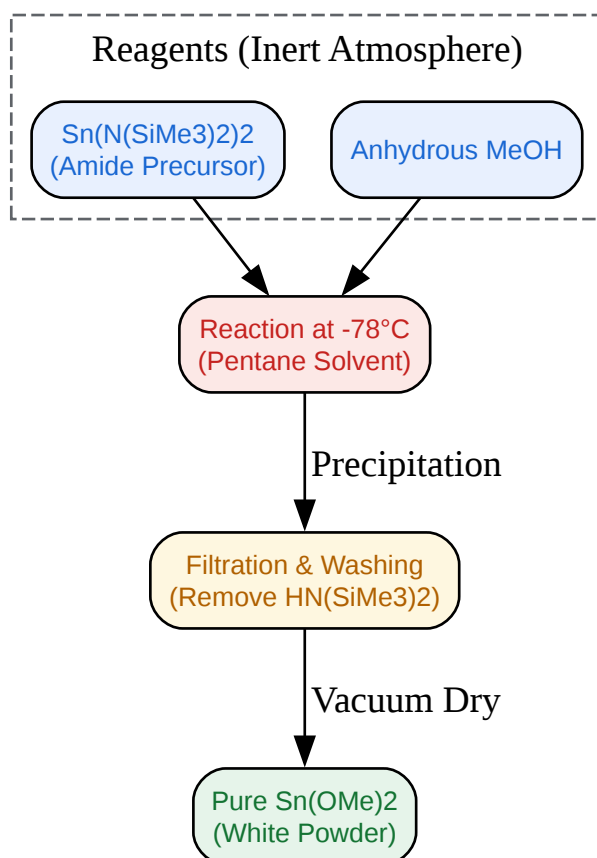
Reagents:

- Tin(II) bis(trimethylsilylamide) [] (Sublimed grade)[3]

- Anhydrous Methanol (Dried over Mg/I₂, distilled under Argon)[3]
- Solvent: Anhydrous Pentane or Toluene[3]

Workflow:

- Inert Setup: In an Argon-filled glovebox (ppm), dissolve 10 mmol of in 50 mL of pentane.
- Addition: Cool the solution to -78°C. Slowly add 2.2 equivalents of anhydrous Methanol dropwise.
 - Mechanism:[3][4][5]
- Precipitation: The Tin(II) methoxide will precipitate immediately as a white solid.[3]
- Purification:
 - Allow the mixture to warm to room temperature.
 - Filter the precipitate using a Schlenk frit.[3]
 - Wash 3x with cold pentane to remove residual amine.[3]
- Drying: Dry under high vacuum (mbar) for 4 hours to remove coordinated solvent.



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Figure 2: Halide-free synthesis workflow via transamination, ensuring electronic-grade purity.[3]

Part 4: Applications in Catalysis & Materials[3]

Ring-Opening Polymerization (ROP)

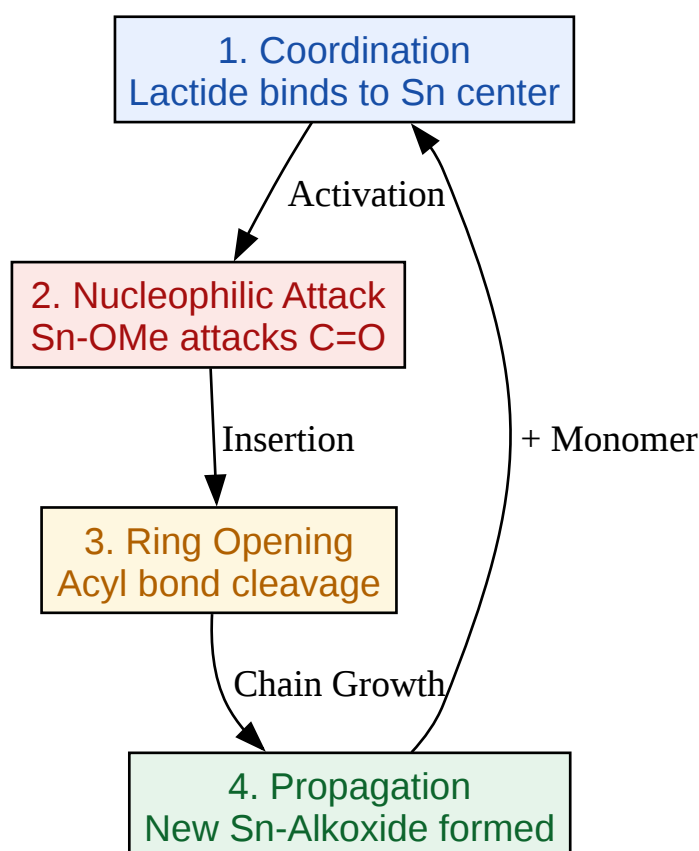
Dimethoxytin acts as a highly effective initiator for the ROP of lactide to produce Poly(lactic acid) (PLA).[3] Unlike Tin(II) Octoate, which requires an alcohol co-initiator,

is a single-site initiator.[3] The methoxide group typically initiates the chain, becoming the ester end-group.[3]

Mechanism: Coordination-Insertion[3]

- Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic Sn(II) center.[3]

- Insertion: The Sn-OMe bond breaks; the methoxide nucleophile attacks the carbonyl carbon. [3]
- Ring Opening: The acyl-oxygen bond of the lactide cleaves, expanding the ring and regenerating the Sn-alkoxide active species at the chain end.[3]



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Figure 3: Coordination-Insertion mechanism for the polymerization of Lactide by Tin(II) Methoxide.

Atomic Layer Deposition (ALD)

In semiconductor manufacturing,

serves as a precursor for Tin(II) Oxide (SnO), a p-type semiconductor used in thin-film transistors (TFTs).[3]

- Advantage: The methoxide ligands are small, allowing for high vapor pressure (relative to larger alkoxides) and clean decomposition without carbon contamination compared to organometallics like alkyl-tins.[3]
- Process Window: Typically 150°C – 250°C using water as the co-reactant.[3]

Part 5: Safety & Toxicology (E-E-A-T)

Warning: Organotin and inorganic tin compounds possess distinct toxicological profiles.[3]

While

is less toxic than tributyltin (TBT), it hydrolyzes to methanol and tin oxides in the body.[3]

- Acute Toxicity: Harmful if swallowed or inhaled.[3] Causes severe skin burns and eye damage due to rapid hydrolysis releasing alkaline methoxide and heat.[3]
- Handling:
 - Engineering Controls: Always handle inside a glovebox or under active Schlenk extraction.
 - PPE: Neoprene gloves, chemical splash goggles, and face shield.[3]
 - Decontamination: Quench spills with dry sand mixed with sodium carbonate, then slowly add isopropanol.[3]

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Sources

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